molecular formula C15H25N3O2S B5705215 N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide

N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide

Numéro de catalogue B5705215
Poids moléculaire: 311.4 g/mol
Clé InChI: FXHDZHGJOHMISQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide, commonly known as DMXAA, is a small molecule drug that has been studied for its potential anticancer properties. DMXAA was first identified in the 1990s as a compound that could stimulate the immune system to attack cancer cells. Since then, it has been the subject of numerous studies to determine its potential as a cancer treatment.

Mécanisme D'action

DMXAA works by activating a protein called STING (stimulator of interferon genes) in immune cells. This leads to the production of interferons, which are molecules that signal other immune cells to attack cancer cells. DMXAA also disrupts the blood supply to tumors by causing blood vessels to leak and collapse.
Biochemical and physiological effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its effects on the immune system and blood vessels, DMXAA has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit the production of angiogenic factors (proteins that promote the growth of new blood vessels).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of DMXAA is that it has been extensively studied in preclinical models, and has shown promising results in a number of different cancer types. However, there are also limitations to its use in lab experiments. For example, DMXAA has been shown to have variable efficacy depending on the tumor type and model used, and its mechanism of action is not fully understood.

Orientations Futures

There are a number of potential future directions for research on DMXAA. One area of interest is in combination therapy, where DMXAA is used in conjunction with other anticancer agents to enhance their efficacy. Another area of interest is in developing new formulations of DMXAA that can improve its pharmacological properties and reduce toxicity. Finally, there is interest in further elucidating the mechanism of action of DMXAA, which could lead to the development of new drugs that target the same pathways.

Méthodes De Synthèse

DMXAA can be synthesized using a number of different methods, including the reaction of 4-methylbenzenesulfonyl chloride with N,N-dimethyl-1,2-ethanediamine in the presence of a base such as sodium hydroxide. Other methods involve the use of piperazine and various other reagents.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its potential as an anticancer agent. In preclinical studies, DMXAA has been shown to have potent antitumor activity against a range of different cancer types, including melanoma, lung cancer, and breast cancer. DMXAA has been shown to work by stimulating the immune system to attack cancer cells, as well as by disrupting the blood supply to tumors.

Propriétés

IUPAC Name

4-methyl-N-(2-methyl-1-piperazin-1-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2S/c1-13-4-6-14(7-5-13)21(19,20)17-15(2,3)12-18-10-8-16-9-11-18/h4-7,16-17H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHDZHGJOHMISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-Dimethyl-2-piperazin-1-yl-ethyl)-4-methyl-benzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.